molecular formula C7H9N3O3 B186337 2-[(3-Nitro-2-pyridinyl)amino]ethanol CAS No. 50798-38-4

2-[(3-Nitro-2-pyridinyl)amino]ethanol

Cat. No.: B186337
CAS No.: 50798-38-4
M. Wt: 183.16 g/mol
InChI Key: KSBCSRCDLQUKSY-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-pyridinyl)amino]ethanol is a chemical compound with the molecular formula C7H9N3O3. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanol moiety through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitro-2-pyridinyl)amino]ethanol typically involves the nitration of 2-aminopyridine followed by the reaction with ethylene oxide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitro-2-pyridinyl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Nitro-2-pyridinyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Nitro-2-pyridinyl)amino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Nitro-2-pyridinyl)amino]methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-[(3-Nitro-2-pyridinyl)amino]propane: Contains a propane moiety instead of ethanol.

    2-[(3-Nitro-2-pyridinyl)amino]butane: Contains a butane moiety instead of ethanol.

Uniqueness

2-[(3-Nitro-2-pyridinyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety provides additional versatility in chemical modifications and potential interactions with biological systems .

Properties

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBCSRCDLQUKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407887
Record name 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50798-38-4
Record name 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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